REACTION_CXSMILES
|
I[C:2]1[S:3][C:4]2[NH:5][C:6](=[O:15])[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:13]=2[N:14]=1.[CH2:16](C([SnH3])=C(CCCC)CCCC)[CH2:17]CC>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CN(C=O)C>[CH:16]([C:2]1[S:3][C:4]2[NH:5][C:6](=[O:15])[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:13]=2[N:14]=1)=[CH2:17] |^1:33,52|
|
Name
|
tributylvinylstannane
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)C(=C(CCCC)CCCC)[SnH3]
|
Name
|
|
Quantity
|
0.115 g
|
Type
|
reactant
|
Smiles
|
IC=1SC=2NC(C=3C=CC=CC3C2N1)=O
|
Name
|
|
Quantity
|
0.005 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
All volatiles were evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting oil was purified by flash-chromatography (CH2Cl2/methanol, 99/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1SC=2NC(C=3C=CC=CC3C2N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |